N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
“N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using a variety of methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is complex and versatile. The benzofuran ring serves as a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and complex. The construction of the benzofuran ring often involves unique reactions such as free radical cyclization cascades and proton quantum tunneling .Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer Activity
A study by Salahuddin et al. (2014) describes the synthesis of 1,3,4-oxadiazole derivatives and their evaluation for anticancer activity. This research underlines the significance of oxadiazole derivatives in developing potential anticancer agents, showing activity against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Antioxidant Activities
A new benzamide isolated from endophytic Streptomyces sp. was found to possess antimicrobial and antioxidant activities (Yang et al., 2015). Although the core structure differs, the interest in benzamide derivatives for antimicrobial applications is evident (Yang et al., 2015).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from benzodifuranyl and oxadiazepines showed significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This suggests that structurally related compounds might also possess similar biological properties (Abu‐Hashem et al., 2020).
Histone Deacetylase Inhibitor for Alzheimer's Disease
A compound with a benzamide moiety was developed as a selective inhibitor of histone deacetylase 6, showing potential for treating Alzheimer's disease by ameliorating disease phenotypes (Lee et al., 2018). This indicates the potential therapeutic applications of benzamide derivatives in neurodegenerative diseases (Lee et al., 2018).
Mechanism of Action
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are being increasingly used in the fields of drug invention and development . Future research in this area is likely to focus on the discovery of new drugs and the development of more efficient synthesis methods .
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-23-13-9-5-8-12-10-14(24-15(12)13)17-20-21-18(25-17)19-16(22)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJKQLOSGKYDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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